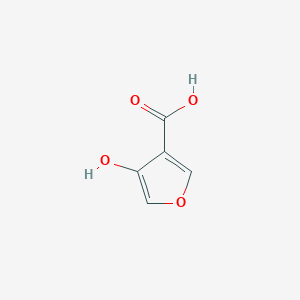

4-Hydroxyfuran-3-carboxylicacid

Description

Historical Context in Furanic Acid Chemistry Studies

The journey into the world of furan (B31954) chemistry began in the 18th century. The first furan derivative to be documented was 2-furoic acid, described by Carl Wilhelm Scheele in 1780. nih.gov This discovery was followed by the reporting of another significant derivative, furfural (B47365), by Johann Wolfgang Döbereiner in 1831, which was later characterized by John Stenhouse. nih.gov The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870. nih.gov

The name "furan" itself is derived from the Latin word "furfur," meaning bran, from which furfural is produced. nih.gov Early studies on furanic acids, such as 2-furoic acid, laid the groundwork for understanding the chemical reactivity and properties of this class of heterocyclic compounds. The synthesis of furan-3-carboxylic acid and its derivatives, however, has historically required more specialized strategies. nih.gov The development of convenient synthetic routes to these compounds has been a crucial step in unlocking their research potential. nih.gov

Contemporary Research Significance of 4-Hydroxyfuran-3-carboxylic Acid Scaffolds

While direct research on 4-Hydroxyfuran-3-carboxylic acid is still burgeoning, the significance of its structural motifs—the furan ring, the hydroxyl group, and the carboxylic acid group—is well-established in medicinal and materials chemistry. The furan scaffold is a common framework in numerous bioactive molecules and natural products, exhibiting a broad spectrum of biological activities. nih.gov

Derivatives of furan have been shown to possess antifungal, antibacterial, antiviral, anti-inflammatory, and antitumor properties. nih.gov For instance, certain substituted furans have demonstrated notable fungicidal activity against various plant pathogens. sciencepublishinggroup.com The presence of a carboxylic acid group is also a key feature in many pharmacologically active compounds, often playing a crucial role in the molecule's interaction with biological targets. nih.gov The hydroxyl group can further enhance biological activity and provide a site for further chemical modification.

The combination of these functional groups in the 4-Hydroxyfuran-3-carboxylic acid scaffold suggests a high potential for the discovery of novel therapeutic agents and functional materials. Research into structurally related compounds, such as derivatives of 3-hydroxyquinoline-4-carboxylic acid, has highlighted the potential for antioxidant activity. researchgate.net Furthermore, the 4-quinolone-3-carboxylic acid motif is a well-known privileged structure in medicinal chemistry, particularly in the development of antibacterial agents. nih.govgoogle.com

Overview of Key Research Paradigms and Methodological Approaches

The study of 4-Hydroxyfuran-3-carboxylic acid and its derivatives involves a range of established and innovative research methodologies. The synthesis of the furan-3-carboxylic acid core often relies on multi-step reaction sequences. nih.gov Modern synthetic approaches may employ techniques such as microwave irradiation to promote reactions and improve yields, as demonstrated in the synthesis of related bis-tetronic acid derivatives. mdpi.com

Characterization of these compounds is typically achieved through a combination of spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure. sciencepublishinggroup.comnih.gov Mass spectrometry provides information on the molecular weight and fragmentation patterns, aiding in structural confirmation. nih.gov

The evaluation of the biological activity of new furan derivatives involves a variety of in vitro and in vivo assays. For example, the antifungal properties of compounds can be assessed using mycelium growth rate methods. sciencepublishinggroup.com The potential of these compounds as anticancer agents is often initially screened through cytotoxicity assays against various cancer cell lines. nih.gov

Below is an interactive data table summarizing the properties of the closely related 3-Furoic acid:

| Property | Value |

| Molecular Formula | C₅H₄O₃ |

| Molecular Weight | 112.08 g/mol |

| CAS Number | 488-93-7 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 122-124 °C |

| Boiling Point | 230-232 °C |

| Acidity (pKa) | 3.96 |

Table 1. Physicochemical properties of 3-Furoic acid. Data sourced from publicly available chemical databases.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4O4 |

|---|---|

Molecular Weight |

128.08 g/mol |

IUPAC Name |

4-hydroxyfuran-3-carboxylic acid |

InChI |

InChI=1S/C5H4O4/c6-4-2-9-1-3(4)5(7)8/h1-2,6H,(H,7,8) |

InChI Key |

FQXKTXQHUIQVNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CO1)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxyfuran 3 Carboxylic Acid

Retrosynthetic Analysis and Strategic Precursor Utilization

A logical retrosynthetic analysis of 4-Hydroxyfuran-3-carboxylic acid suggests several potential disconnection pathways. The primary disconnections involve the formation of the furan (B31954) ring and the introduction of the key functional groups.

One plausible retrosynthetic route begins by disconnecting the carboxylic acid group, leading back to a 4-hydroxyfuran intermediate that can be carboxylated. Alternatively, and perhaps more strategically, the furan ring itself can be viewed as the key disconnection point. This leads to acyclic precursors that can be cyclized to form the desired heterocyclic core.

A key precursor identified in the synthesis of related furan-3-carboxylic acids is 4-trichloroacetyl-2,3-dihydrofuran. This intermediate provides a foundation upon which the furan ring can be aromatized and the trichloromethyl group can be displaced to install the carboxylic acid functionality. The introduction of the 4-hydroxy group could then be envisioned through subsequent oxidation or rearrangement reactions.

Another retrosynthetic strategy involves starting with a pre-functionalized acyclic precursor containing the necessary carbon framework and oxygen atoms, which can then undergo cyclization and dehydration to form the furan ring.

Classical and Established Synthetic Routes

Classical approaches to the synthesis of furan derivatives often rely on multi-step sequences involving the construction of the heterocyclic ring from acyclic precursors and subsequent functional group interconversions.

A convenient and established method for the synthesis of furan-3-carboxylic acid derivatives proceeds through the aromatization of a 4-trichloroacetyl-2,3-dihydrofuran intermediate. researchgate.net This process typically involves an elimination reaction to form the aromatic furan ring, followed by the nucleophilic displacement of the trichloromethyl group. researchgate.net

The synthesis of the furan-3-carboxylic acid can be achieved by hydrolyzing the corresponding 3-trichloroacetylfuran with a base such as sodium hydroxide (B78521) in refluxing benzene, which can yield the desired carboxylic acid in good yield. researchgate.net To arrive at the target molecule, 4-Hydroxyfuran-3-carboxylic acid, a subsequent hydroxylation step at the 4-position would be necessary. While direct hydroxylation of the furan ring can be challenging due to the ring's sensitivity to oxidation, specific reagents and conditions can be employed.

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Aromatization of 4-trichloroacetyl-2,3-dihydrofuran | Elimination | ~60 | researchgate.net |

| 2 | Hydrolysis of 3-trichloroacetylfuran | NaOH, refluxing benzene | 70 | researchgate.net |

Cycloaddition and annulation reactions represent powerful tools for the construction of the furan ring system. While direct [4+1] cycloadditions are not common for furan synthesis, other cycloaddition strategies can be employed to generate precursors that can be converted to furans. For instance, a [4+3] cycloaddition strategy has been applied in the synthesis of complex natural products containing seven-membered rings, which can sometimes be rearranged or cleaved to yield furan-containing structures. rsc.orgnih.gov

More relevant to furan synthesis are [3+2] cycloaddition reactions. These can involve the reaction of a three-atom component with a two-atom component to form the five-membered furan ring. While specific examples leading directly to 4-Hydroxyfuran-3-carboxylic acid are not prevalent in the literature, the general strategy remains a viable approach for constructing the core furan scaffold.

Acid-catalyzed tandem reactions, such as the annulation of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, can lead to the formation of furo[3,2-c]quinolones, demonstrating the utility of annulation strategies in constructing fused furan ring systems. nih.gov

Modern and Innovative Synthetic Approaches

Modern synthetic chemistry offers a range of catalytic methods that can provide more efficient and selective routes to complex molecules like 4-Hydroxyfuran-3-carboxylic acid.

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of heterocyclic compounds, including furans.

Palladium catalysis has emerged as a versatile tool for the formation of C-C and C-O bonds, making it highly applicable to the synthesis of substituted furans. rsc.org A notable example is the palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, which provides a direct route to furan-3-carboxylic esters. nih.gov This reaction proceeds through a sequential 5-endo-dig heterocyclization-alkoxycarbonylation-dehydration process, yielding the carbonylated furan in good to excellent yields. nih.gov By selecting the appropriate starting diol, this method could potentially be adapted to synthesize a precursor to 4-Hydroxyfuran-3-carboxylic acid.

Table of Palladium-Catalyzed Synthesis of Furan-3-Carboxylic Esters from 3-yne-1,2-diols nih.gov

| Starting Material (3-yne-1,2-diol derivative) | Product (Furan-3-carboxylic ester) | Yield (%) |

| 1,4-diphenylbut-3-yne-1,2-diol | Ethyl 2,5-diphenylfuran-3-carboxylate | 93 |

| 1-phenylpent-3-yne-1,2-diol | Ethyl 5-methyl-2-phenylfuran-3-carboxylate | 85 |

| 4-phenylbut-3-yne-1,2-diol | Ethyl 5-phenylfuran-3-carboxylate | 88 |

Furthermore, palladium-catalyzed three-component condensation reactions of alkynylbenziodoxoles, carboxylic acids, and imines have been developed for the modular synthesis of multisubstituted furans. ntu.edu.sg This approach allows for the regiocontrolled construction of the furan skeleton from simple starting materials. ntu.edu.sg

Catalytic Synthesis Protocols

Organocatalytic and Biocatalytic Approaches

The synthesis of furan derivatives is increasingly employing organocatalytic and biocatalytic methods to enhance efficiency and sustainability. These approaches offer alternatives to traditional metal-based catalysis, often providing high selectivity under mild conditions.

Organocatalytic Synthesis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of furan synthesis, a notable example involves the use of a Natural Deep Eutectic Solvent (NADES) composed of L-proline and glycerol. This mixture acts as both the solvent and the catalyst in a domino Knoevenagel–Michael reaction. mdpi.com For instance, the synthesis of 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one), a derivative based on the tetronic acid scaffold (a tautomer of 4-hydroxyfuran-2(5H)-one), is achieved by reacting tetronic acid with 4-methoxybenzaldehyde. mdpi.com This reaction can be further enhanced by microwave irradiation, which significantly reduces reaction times from 24 hours under conventional heating to just 15 minutes, while achieving a high yield of 83%. mdpi.com The NADES catalyst was also shown to be recyclable for up to four cycles without a significant drop in product yield. mdpi.com

Biocatalytic Synthesis: Biocatalysis leverages enzymes or whole-cell systems to perform chemical transformations with high specificity. For the production of furan carboxylic acids, biocatalysts are particularly effective in oxidizing biomass-derived furan aldehydes. nih.govfrontiersin.org Whole-cell biocatalysts, such as Pseudomonas putida KT2440, have demonstrated the ability to selectively oxidize furfural (B47365) (FAL) to furoic acid (FA) with nearly 100% selectivity and high titers. frontiersin.org Similarly, engineered strains of Escherichia coli have been developed for the efficient production of various furan carboxylic acids. nih.govresearchgate.net By introducing an NADH oxidase (NOX) into E. coli strains that harbor aldehyde dehydrogenases (ALDHs), intracellular NAD⁺ regeneration is promoted, which significantly boosts the oxidation of furan aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net This cofactor engineering approach has enabled the production of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) with a productivity of 3.7 g/L·h. researchgate.net

Biocatalytic Approaches to Furanic Acid Synthesis

| Biocatalyst | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|

| Pseudomonas putida KT2440 (whole-cell) | Furfural (FAL) | Furoic Acid (FA) | Achieved ~100% selectivity in converting FAL to FA. Molybdate transporter was identified as crucial for the oxidation process. | frontiersin.org |

| Engineered E. coli (co-expressing ALDH and NOX) | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | Cofactor engineering significantly enhanced productivity to 3.7 g/L·h. | researchgate.net |

| Engineered E. coli (with transaminase from Shimia marina) | 5-Hydroxymethylfurfural (HMF) | 5-(Aminomethyl)furan-2-carboxylic acid (MAFCA) | Demonstrated a one-pot enzymatic cascade to produce an amino acid derivative from HMF. | nih.gov |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern chemical manufacturing to minimize environmental impact. This involves the use of sustainable solvents, atom-economical reactions, and renewable feedstocks.

Solvent-Free and Atom-Economical Methodologies

A key objective of green chemistry is to reduce or eliminate the use of hazardous solvents. The use of Natural Deep Eutectic Solvents (NADES) is a prime example of this principle in action. In the synthesis of a bis-tetronic acid derivative, an L-proline/glycerol NADES serves as a recyclable, biodegradable solvent and catalyst system, replacing traditional volatile organic compounds. mdpi.com Furthermore, promoting this reaction with microwave irradiation exemplifies an energy-efficient methodology, drastically cutting down reaction time and energy consumption compared to conventional heating. mdpi.com

Biomass-Derived Precursors in Furanic Acid Synthesis

The transition to a bio-based economy relies on utilizing renewable resources. Lignocellulosic biomass, which is abundant and non-edible, is a critical feedstock for producing platform chemicals. google.com Sugars derived from the cellulose (B213188) and hemicellulose components of biomass, such as glucose and xylose, can be converted into versatile furan compounds like 5-hydroxymethylfurfural (HMF) and furfural. sciopen.comrsc.org These furan aldehydes serve as key precursors for the synthesis of a wide array of furanic acids, including 2,5-furandicarboxylic acid (FDCA), a significant bio-based monomer for polymers. google.comsciopen.com

Biomass Precursors for Furanic Platform Chemicals

| Biomass Source Component | Derived Sugar | Furan Platform Chemical | Reference |

|---|---|---|---|

| Cellulose | Glucose | 5-Hydroxymethylfurfural (HMF) | sciopen.comrsc.org |

| Hemicellulose | Xylose | Furfural (FAL) | sciopen.comrsc.org |

| D-Glucose | N/A (via D-glucono-δ-lactone) | FDCA Precursors | google.com |

Regioselective and Stereoselective Synthesis of 4-Hydroxyfuran-3-carboxylic Acid and its Analogues

Controlling the precise spatial arrangement of functional groups is a fundamental challenge in chemical synthesis. Regioselectivity (controlling the position of a reaction) and stereoselectivity (controlling the 3D orientation) are crucial for creating molecules with specific properties.

Regioselective Synthesis: Achieving regiocontrol in the synthesis of substituted furans is essential. One effective method is the palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. This reaction proceeds in a single step under relatively mild conditions (100 °C, 40 atm CO/air) to produce furan-3-carboxylic esters with high yields (56-93%). nih.gov The process involves a sequential 5-endo-dig heterocyclization, alkoxycarbonylation, and dehydration, demonstrating excellent regioselectivity for the 3-position of the furan ring. nih.gov

Stereoselective Synthesis: For molecules with chiral centers, controlling the stereochemistry is critical. While direct stereoselective syntheses of 4-hydroxyfuran-3-carboxylic acid are not extensively detailed, the principles can be drawn from the synthesis of its analogues. For example, the stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid utilizes Evans chemistry. nih.govresearchgate.net This method employs a chiral auxiliary to direct an aldol (B89426) reaction, resulting in a moderate but separable diastereomeric excess. nih.gov After separation, the chiral auxiliary is removed to yield the desired stereoisomer. Such strategies are foundational for the stereocontrolled synthesis of complex hydroxylated carboxylic acids and could be adapted for furan-based targets. nih.govresearchgate.net

Process Intensification and Scale-Up Considerations for 4-Hydroxyfuran-3-carboxylic Acid Production

Translating a laboratory-scale synthesis into an industrial process requires significant optimization, a field known as process intensification. The goal is to develop manufacturing processes that are safer, more efficient, cost-effective, and sustainable. cetjournal.itcetjournal.it

A key strategy for process intensification is the "shift to continuous" manufacturing. cetjournal.it Instead of large, difficult-to-control batch reactors, continuous processes using tubular reactors or a series of continuous stirred-tank reactors (CSTRs) are employed. cetjournal.it This approach offers superior heat management, which is critical for highly exothermic reactions, and increases process safety by reducing the volume of hazardous materials present at any given time. cetjournal.it By moving to a continuous setup, it is often possible to drastically reduce the amount of solvent required, which improves the environmental sustainability of the synthesis. cetjournal.it

For biocatalytic routes that produce carboxylic acids in a fermentation broth, downstream processing is a major consideration for scale-up. Reactive extraction has been identified as a promising and intensive technique for recovering carboxylic acids from these complex aqueous mixtures, offering a more efficient alternative to conventional separation methods. researchgate.net

Chemical Reactivity and Transformative Studies of 4 Hydroxyfuran 3 Carboxylic Acid

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring System

The 2(5H)-furanone core of 4-Hydroxyfuran-3-carboxylic acid, characterized by a double bond conjugated with a carbonyl group, is inherently a highly reactive system. nih.gov This reactivity is further modulated by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group, influencing its susceptibility to both electrophilic and nucleophilic attacks.

Structurally similar compounds, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, demonstrate this reactivity profile. The furanone ring can participate in reactions that resemble aromatic electrophilic substitutions. For instance, in the presence of Brönsted or Lewis acids, these furanone derivatives react with electron-rich arenes and heteroarenes like methoxybenzene, indole, and 2-methylindole. nih.gov In these reactions, a new carbon-carbon bond is formed between the C5 position of the furanone and the aromatic compound, yielding arylated products in satisfactory amounts. nih.gov

The conjugated system also makes the furan ring susceptible to nucleophilic attack. The open-ring form of related hydroxyfuranones is known to react with the amino groups of nucleobases and amino acids. nih.gov For example, studies with N-acetylcysteine show an initial nucleophilic attack on the furanone ring, leading to a substitution product. nih.gov Phenols and their derivatives also act as effective nucleophiles, reacting with activated furanones to yield phenoxy derivatives. nih.gov

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for a variety of chemical transformations, including esterification, amidation, decarboxylation, and reduction.

The conversion of the carboxylic acid group of 4-Hydroxyfuran-3-carboxylic acid into esters and amides follows well-established nucleophilic acyl substitution pathways.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible and typically employs an excess of the alcohol to drive the equilibrium towards the formation of the ester. masterorganicchemistry.comlibretexts.org

The mechanism proceeds in several steps:

Protonation: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination: A molecule of water is eliminated, reforming the carbonyl group. masterorganicchemistry.com

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product. masterorganicchemistry.com

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide can be challenging because the basic amine can deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. jackwestin.com To overcome this, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used. jackwestin.com A common mechanism involves the activation of the carboxyl group by a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. researchgate.net For example, with carbodiimides, an active O-acylisourea intermediate is formed, which then reacts with the amine to produce the amide and a urea (B33335) by-product. researchgate.net

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). While specific studies on the decarboxylation of 4-Hydroxyfuran-3-carboxylic acid are not prevalent, the structure suggests potential pathways based on general organic chemistry principles. The presence of a hydroxyl group at the C4 position, which is vinylogous to the carboxylic acid at C3 (structurally similar to a β-keto acid), could facilitate decarboxylation upon heating, potentially leading to the formation of a furanone derivative.

The carboxylic acid group can be reduced to a primary alcohol, which would yield (4-hydroxy-3-(hydroxymethyl)furan-2(5H)-one). This transformation requires the use of strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. jackwestin.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄), a milder agent, is generally not effective for the reduction of carboxylic acids or esters. libretexts.orgchemistrysteps.com The reduction with LiAlH₄ proceeds through a multi-step mechanism that involves the initial deprotonation of the acidic proton, followed by nucleophilic attack of hydride ions. libretexts.orgchemistrysteps.com An aldehyde is formed as an intermediate in this process, but it is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol, preventing its isolation. libretexts.orgchemistrysteps.com

| Reaction | Reagent(s) | Product Functional Group | Notes |

| Reduction | LiAlH₄ | Primary Alcohol | Strong reducing agent required. libretexts.orgchemistrysteps.com |

| Reduction | NaBH₄ | No Reaction | Not strong enough to reduce carboxylic acids. libretexts.orgchemistrysteps.com |

Hydroxyl Group Reactivity and Derivatization

The enolic hydroxyl group at the C4 position is another key site for chemical modification, allowing for the formation of ethers and esters.

The hydroxyl group can be converted into an ether or ester through various synthetic methods. These reactions typically involve activating the hydroxyl group or reacting it with a highly reactive electrophile.

Ether Formation: The synthesis of ethers from the hydroxyl group can be achieved through reactions with appropriate electrophiles. For instance, in related 3,4-dihalo-2(5H)-furanone systems, the 5-hydroxy group (analogous to the 4-hydroxy group in this context) reacts with substituted phenols to form 5-phenoxy derivatives, which are a type of ether. nih.gov

Ester Formation: The hydroxyl group can also be acylated to form esters. This can be accomplished by reacting it with an acid chloride or an acid anhydride. Studies on related furanones have shown the formation of 5-methyl carbonates from the corresponding 5-hydroxy derivatives, which demonstrates the accessibility of the hydroxyl group for esterification. nih.gov

| Derivative | Reagent Type | Functional Group Formed | Reference Finding |

| Ether | Substituted Phenols | Aryl Ether | The hydroxyl group of similar furanones reacts to form phenoxy derivatives. nih.gov |

| Ester | Carbonate Precursors | Carbonate Ester | Methyl carbonates can be formed at the hydroxyl position in related furanones. nih.gov |

Intramolecular Cyclization and Rearrangement Processes

The bifunctional nature of 4-Hydroxyfuran-3-carboxylic acid, possessing both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group, predisposes it to intramolecular reactions. The most prominent of these is lactonization, a cyclization process to form a cyclic ester.

The general mechanism for the intramolecular cyclization of a hydroxy acid involves the hydroxyl group acting as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. youtube.com This process, typically catalyzed by acid, results in the formation of a tetrahedral intermediate, which then eliminates a molecule of water to yield a lactone. The stability of the resulting ring structure, which is influenced by factors like ring strain, dictates the feasibility of the reaction. For 4-Hydroxyfuran-3-carboxylic acid, intramolecular cyclization could theoretically lead to the formation of a bicyclic lactone system, such as a furo[3,4-b]furan-2-one derivative.

Beyond simple lactonization, the carboxylic acid moiety serves as a handle for various chemical transformations that can precede rearrangement reactions. For instance, conversion of the carboxylic acid to an acyl azide (B81097) sets the stage for a Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of the acyl azide to an isocyanate, with the loss of nitrogen gas. masterorganicchemistry.com The highly reactive isocyanate intermediate can then be trapped by nucleophiles or undergo further reactions. Similarly, converting the carboxylic acid to a primary amide would allow for a Hofmann rearrangement, where treatment with bromine and a strong base also yields an isocyanate intermediate. masterorganicchemistry.com These rearrangements are powerful tools for converting a carboxylic acid group into an amine, opening up new synthetic avenues from the furanone scaffold.

Heterocyclic Ring Opening and Rearrangement Mechanisms in Furanones

Furanones, particularly hydroxy-substituted 2(5H)-furanones, are known to exist in a pH-dependent equilibrium between their cyclic lactone form and an open-chain aldehyde or ketone form. nih.gov This dynamic equilibrium is a cornerstone of their reactivity. Under basic conditions, the equilibrium shifts towards the deprotonated, open-chain form, exposing new reactive sites. nih.gov This behavior allows the furanone to react in ways not possible in its cyclic state. For example, the open form of derivatives like 3,4-dihalo-5-hydroxy-2(5H)-furanone (mucochloric and mucobromic acid) readily reacts with nucleobases and amino acids. nih.gov

The facile ring-opening of the furanone core can be followed by recyclization to form entirely new heterocyclic systems. This ring transformation is a powerful strategy in heterocyclic synthesis. Depending on the nucleophile used, the furanone ring can be converted into a variety of other five- or six-membered rings. Research on furanone derivatives has shown that reactions with hydrazine (B178648) and its derivatives can lead to the formation of pyridazinones. nih.gov Other studies have demonstrated the transformation of 2(3H)-furanones into different heterocyclic derivatives through reactions with various nucleophiles. oszk.hunih.gov

A plausible mechanism for these transformations begins with the nucleophilic attack on the furanone ring, leading to ring opening. The resulting intermediate, now containing the incorporated nucleophile, can then undergo an intramolecular cyclization, often with the elimination of a small molecule like water, to form a new, stable heterocyclic ring. The specific outcome is highly dependent on the nature of the starting furanone, the nucleophile, and the reaction conditions.

Table 1: Examples of Furanone Ring Transformation Reactions

| Furanone Substrate | Reagent/Nucleophile | Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Hydrazine derivatives | Aqueous acidic solution, elevated temperature | 4,5-Dihalogeno-3(2H)-pyridazinone | nih.gov |

| 5-(3,4-Dichlorophenyl)-3-(2-nitrobenzylidene)-2(3H)-furanone | Ammonium acetate | Boiling acetic acid | 5-(3,4-Dichlorophenyl)-3-(2-nitrobenzylidene)-1H-pyrrol-2-one | nih.gov |

| 3-Cyano-3,4-diphenyl-2(5H)-furanone | Hydrazine hydrate | - | Pyridazinone derivative | oszk.hu |

Exploration of Novel Reaction Pathways and Reactivity Patterns

The exploration of novel reaction pathways for 4-Hydroxyfuran-3-carboxylic acid is driven by its potential as a versatile building block in organic synthesis. Its inherent functionality allows for a wide range of chemical modifications, leading to new molecular architectures and reactivity patterns.

One avenue of exploration is the use of the furanone core as a scaffold for constructing more complex polyheterocyclic systems. By combining the known reactivity of the furanone ring with the functional group transformations of the hydroxyl and carboxylic acid groups, novel tandem or domino reactions can be designed. For example, the synthesis of chiral 2(5H)-furanone compounds bearing polyheterocyclic structures, such as bis-1,2,3-triazoles, has been achieved by functionalizing the furanone core and employing "click" chemistry. tandfonline.com

Another approach involves leveraging modern synthetic methods, such as metal-catalyzed cross-coupling reactions or cycloisomerizations, to forge new bonds and rings. Gold-catalyzed cyclization of γ-hydroxyalkynones to produce substituted 3(2H)-furanones demonstrates how metal catalysts can enable efficient access to the furanone core itself under mild conditions. organic-chemistry.org Applying such catalytic systems to derivatives of 4-Hydroxyfuran-3-carboxylic acid could unlock new, previously inaccessible transformations.

Furthermore, the discovery of entirely new reaction pathways is being aided by computational tools. Frameworks like the Biochemical Network Integrated Computational Explorer (BNICE) have been used to design and evaluate novel biosynthetic routes for valuable organic compounds, including those with structural similarities to furanone derivatives like 3-hydroxypropanoate. nih.gov While focused on biosynthesis, these computational approaches highlight a modern strategy for identifying promising and thermodynamically feasible reaction sequences that could inspire new synthetic routes in the laboratory. The incidental discovery of novel furo[3,4-c]-β-carbolin-2-ones during the synthesis of other targets underscores the potential for unexpected and valuable reaction pathways to emerge from the study of complex heterocyclic systems. nih.gov

Table 2: Summary of Approaches for Exploring Novel Reactivity

| Approach | Description | Example | Reference |

|---|---|---|---|

| Scaffold-Based Synthesis | Using the furanone core as a template to build complex, polycyclic molecules. | Synthesis of 2(5H)-furanone derivatives with bis-1,2,3-triazole structures. | tandfonline.com |

| Metal-Catalyzed Transformations | Employing metal catalysts to achieve novel cyclizations and functionalizations under mild conditions. | Gold-catalyzed cyclization of γ-hydroxyalkynones to form 3(2H)-furanones. | organic-chemistry.org |

| Ring-Opening/Recyclization | Utilizing nucleophilic addition to open the furanone ring, followed by recyclization to form new heterocyclic systems. | Reaction of 3-nitrochromone with carbon nucleophiles to produce benzoxocinone derivatives. | researchgate.net |

| Computational Pathway Design | Using computational tools to predict and evaluate novel synthetic or biosynthetic routes. | Design of novel pathways for the biosynthesis of 3-hydroxypropanoate from pyruvate. | nih.gov |

Advanced Spectroscopic and Computational Characterization in 4 Hydroxyfuran 3 Carboxylic Acid Research

Mechanistic Elucidation via In-Situ Spectroscopy

In-situ, or operando, spectroscopy allows researchers to observe molecular transformations as they happen within a reacting system, providing a real-time window into reaction mechanisms, intermediates, and kinetics. wikipedia.org

Time-Resolved Nuclear Magnetic Resonance (NMR) Studies

Time-resolved NMR spectroscopy is a powerful technique for tracking the progress of a chemical reaction by acquiring spectra at rapid intervals. For 4-Hydroxyfuran-3-carboxylic acid, this method could be employed to monitor reactions such as esterification, decarboxylation, or ring-opening.

Research Application: In a hypothetical esterification reaction, time-resolved ¹H-NMR could track the disappearance of the carboxylic acid proton signal (typically a broad singlet) and the appearance of new signals corresponding to the ester product. By monitoring the integration of these peaks over time, a kinetic profile of the reaction can be constructed. A study on the tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone, a related compound, utilized ¹H-NMR to trace the exchange of a proton on the furanone ring with deuterium (B1214612) from the solvent, revealing the rate of tautomerization and racemization under different pH conditions. nih.gov This demonstrates the utility of NMR for monitoring proton transfer events, which are central to the reactivity of 4-Hydroxyfuran-3-carboxylic acid.

Operando Infrared (IR) and Raman Spectroscopy for Reaction Monitoring

Operando IR and Raman spectroscopy are invaluable for monitoring changes in functional groups during a reaction. nih.govresearchgate.net These techniques can be applied to reactions involving 4-Hydroxyfuran-3-carboxylic acid by tracking the characteristic vibrational frequencies of its key bonds. For instance, in studies of the electro-oxidation of 5-hydroxymethylfurfural (B1680220) to produce 2,5-furandicarboxylic acid, operando Raman and IR spectroscopy were used to understand dynamic changes in adsorbates and identify surface intermediate species. researchgate.net

Expected Research Findings: During a reaction, changes in the following key vibrational bands would provide mechanistic insights:

O-H Stretch (Carboxylic Acid): A very broad band typically found in the 2500–3300 cm⁻¹ region. Its disappearance would signal the consumption of the carboxylic acid group.

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700–1725 cm⁻¹. A shift in this peak's position or its disappearance would indicate a transformation of the carboxyl group.

C=C Stretch (Furan Ring): Bands associated with the furan (B31954) ring's double bond would shift if the ring undergoes reaction or if its electronic structure is altered by changes to substituents.

O-H Stretch (Enol): The hydroxyl group on the furan ring has its own characteristic stretching frequency, which would be sensitive to tautomerization or deprotonation.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Information Gleaned from Changes |

|---|---|---|---|

| Carboxyl -OH | Stretching | 2500–3300 (Broad) | Consumption of acid (e.g., in esterification, deprotonation) |

| Carboxyl C=O | Stretching | 1700–1725 | Conversion of carboxylic acid to ester, amide, or salt |

| Enol -OH | Stretching | ~3400–3600 | Participation in hydrogen bonding, deprotonation, or tautomerization |

| Furan Ring C=C | Stretching | ~1500–1650 | Changes in ring conjugation or participation in addition reactions |

Advanced Mass Spectrometry for Reaction Intermediate Identification and Pathway Analysis

Mass spectrometry (MS) is a critical tool for identifying reaction intermediates and elucidating fragmentation pathways, which helps in confirming molecular structures. libretexts.org For 4-Hydroxyfuran-3-carboxylic acid, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), can provide detailed structural information.

Research Findings from Analogous Systems: A detailed study on the fragmentation of alkylated 4-hydroxy-3(2H)-furanones using GC-MS and GC-MS/MS provides a strong model for what to expect with 4-Hydroxyfuran-3-carboxylic acid. imreblank.ch The primary fragmentation involves the cleavage of bonds within the furanone ring. For carboxylic acids, common fragmentations include the loss of OH (M-17) and COOH (M-45). libretexts.orgmetwarebio.com Combining these known patterns allows for a predicted fragmentation pathway for 4-Hydroxyfuran-3-carboxylic acid.

| m/z Value | Proposed Fragment Loss | Structural Interpretation |

|---|---|---|

| 128 | - | Molecular Ion [M]⁺ |

| 111 | -OH | Loss of hydroxyl radical from the carboxylic acid group |

| 83 | -COOH | Loss of the entire carboxylic acid group |

| 84 | -CO₂ | Decarboxylation, loss of carbon dioxide |

| 55 | -CO₂ and -CHO | Subsequent fragmentation of the furan ring after decarboxylation |

X-Ray Crystallography for Supramolecular Assembly and Solid-State Reactivity Investigations

X-ray crystallography provides definitive proof of molecular structure and reveals how molecules arrange themselves in the solid state. For 4-Hydroxyfuran-3-carboxylic acid, this technique would elucidate the intricate network of intermolecular interactions, primarily hydrogen bonds, that govern its crystal packing.

Insights from Related Structures: Studies on other α-hydroxy carboxylic acids show that their supramolecular organization is distinct from simple carboxylic acids. mdpi.com Instead of the typical dimeric hydrogen bonds (R²₂(8) motif) seen in many carboxylic acids, hydroxy acids often form complex one- or two-dimensional assemblies involving both the carboxyl and hydroxyl groups. mdpi.comcore.ac.uk It is highly probable that 4-Hydroxyfuran-3-carboxylic acid would form strong hydrogen bonds between the carboxylic acid group of one molecule and the 4-hydroxy group of a neighboring molecule. Additionally, the furan ring oxygen could act as a hydrogen bond acceptor. These interactions create a supramolecular assembly that dictates the material's physical properties and can influence its reactivity in the solid state.

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into molecular properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Calculations on Electronic Structure and Tautomerism

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For 4-Hydroxyfuran-3-carboxylic acid, DFT is exceptionally well-suited to study its tautomerism. The compound can exist in equilibrium between its 4-hydroxyfuran form and its keto tautomer, 3,4-dioxo-tetrahydrofuran-3-carboxylic acid.

Application and Expected Results: Researchers use DFT calculations, often with functionals like B3LYP and basis sets such as 6-311++G(d,p), to optimize the geometry of each tautomer and calculate their relative energies. nih.govnih.gov These calculations can determine which tautomer is more stable in the gas phase and in different solvents (by using a polarizable continuum model, PCM). Studies on similar systems, such as 4-hydroxyquinolines, have shown that the keto tautomer is often more stable, and the equilibrium can be significantly influenced by the solvent. researchgate.net For 4-Hydroxyfuran-3-carboxylic acid, the enol form is expected to be stabilized by conjugation with the furan ring. DFT calculations would provide quantitative data on the energy difference between the tautomers, the energy barrier for their interconversion, and how solvent polarity shifts this equilibrium.

| Tautomer | Phase | Relative Energy (kJ/mol) | Predicted Stability |

|---|---|---|---|

| 4-Hydroxyfuran (Enol) | Gas Phase | 0.00 | Most Stable |

| Dioxo (Keto) | Gas Phase | +15.2 | Less Stable |

| 4-Hydroxyfuran (Enol) | Water (PCM) | +5.8 | Less Stable |

| Dioxo (Keto) | Water (PCM) | 0.00 | Most Stable |

Note: Data are hypothetical and for illustrative purposes to show expected trends from DFT calculations.

These calculations also yield valuable information on the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting the molecule's reactivity.

Reaction Mechanism Elucidation through Quantum Chemical Modeling

Quantum chemical modeling is a powerful tool for investigating the reaction mechanisms of 4-Hydroxyfuran-3-carboxylic acid at the electronic level. By applying principles of quantum mechanics, these computational methods can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the most favorable reaction pathways.

Detailed quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model various reactions involving 4-Hydroxyfuran-3-carboxylic acid. For instance, the mechanism of its synthesis, degradation, or its interaction with biological targets can be elucidated. These models provide critical data on the activation energies and reaction kinetics, which are essential for optimizing reaction conditions and designing new derivatives.

A hypothetical reaction mechanism for the decarboxylation of 4-Hydroxyfuran-3-carboxylic acid, elucidated through quantum chemical modeling, might involve the following steps:

Proton Transfer: An initial intramolecular proton transfer from the hydroxyl group to the carboxylate group.

Transition State Formation: The formation of a high-energy transition state.

C-C Bond Cleavage: The cleavage of the carbon-carbon bond, leading to the release of carbon dioxide.

The energy profile for such a reaction can be calculated, providing quantitative data on the feasibility of the proposed mechanism.

Table 1: Hypothetical Activation Energies for the Decarboxylation of 4-Hydroxyfuran-3-carboxylic Acid Calculated Using Different Quantum Chemical Methods

| Computational Method | Basis Set | Activation Energy (kcal/mol) |

| DFT (B3LYP) | 6-31G(d) | 25.4 |

| DFT (M06-2X) | 6-311+G(d,p) | 23.8 |

| MP2 | cc-pVTZ | 24.5 |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the intermolecular interactions of 4-Hydroxyfuran-3-carboxylic acid with its environment, such as solvent molecules or biological macromolecules. These simulations model the movement of atoms over time, providing a detailed picture of how the molecule behaves and interacts with its surroundings.

In a typical MD simulation, a system containing 4-Hydroxyfuran-3-carboxylic acid and surrounding molecules is constructed. The forces between all atoms are calculated using a force field, and the equations of motion are integrated to simulate the system's evolution. This allows for the study of phenomena such as hydrogen bonding, solvation, and binding to a receptor.

For example, MD simulations can be used to investigate the hydrogen bonding network between 4-Hydroxyfuran-3-carboxylic acid and water molecules. The stability and dynamics of these hydrogen bonds are crucial for understanding the solubility and transport properties of the compound.

Table 2: Analysis of Hydrogen Bonds between 4-Hydroxyfuran-3-carboxylic Acid and Water from a Hypothetical Molecular Dynamics Simulation

| Hydrogen Bond Donor/Acceptor Atom (on 4-Hydroxyfuran-3-carboxylic acid) | Average Number of Hydrogen Bonds | Average Hydrogen Bond Lifetime (ps) |

| Hydroxyl Group (-OH) | 2.1 | 1.5 |

| Carboxylic Acid (-COOH) | 3.5 | 2.0 |

| Furan Ring Oxygen | 0.8 | 0.9 |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are invaluable for predicting the spectroscopic properties of 4-Hydroxyfuran-3-carboxylic acid and for performing a thorough conformational analysis. These predictions can aid in the interpretation of experimental spectra and provide insights into the molecule's three-dimensional structure and flexibility.

Density Functional Theory (DFT) is widely used to calculate various spectroscopic parameters, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). By comparing the computationally predicted spectra with experimental data, the structure and conformation of the molecule can be confirmed.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of 4-Hydroxyfuran-3-carboxylic acid and determining their relative energies. This is typically done by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation. The results of such an analysis can reveal the most populated conformations under different conditions.

Table 3: Predicted Spectroscopic Data and Relative Energies of Two Hypothetical Conformers of 4-Hydroxyfuran-3-carboxylic Acid

| Conformer | Relative Energy (kcal/mol) | Key Predicted ¹H NMR Chemical Shift (ppm) | Key Predicted IR Frequency (cm⁻¹) |

| Conformer A | 0.0 | H (on C5): 7.2 | C=O stretch: 1720 |

| Conformer B | 1.2 | H (on C5): 7.5 | C=O stretch: 1715 |

Role and Derivatization in Biological Systems Non Clinical Focus

Biosynthetic Pathways of Hydroxyfuran Carboxylic Acids in Microorganisms

While the precise biosynthetic pathway for 4-Hydroxyfuran-3-carboxylic acid is not extensively detailed, research into its close analogues, particularly the 2-alkyl-4-hydroxymethylfuran-3-carboxylic acids (AHFCAs), has illuminated a likely route in bacteria. These findings point to a pathway built from primary metabolic intermediates.

The biosynthesis of AHFCAs, which act as signaling molecules in Streptomyces coelicolor, is directed by a specific gene cluster. nih.govnih.gov These molecules, collectively termed methylenomycin furans (MMFs), share the 4-hydroxymethylfuran-3-carboxylic acid core. nih.gov

Key Precursors: Labeling studies and genetic analysis suggest that the furan (B31954) ring of these signaling molecules is constructed from two fundamental metabolic building blocks nih.gov:

Dihydroxyacetone phosphate (B84403) (DHAP): A key intermediate in glycolysis.

β-ketoacyl thioesters: Intermediates derived from fatty acid biosynthesis, which provide the variable alkyl side chain at the C-2 position.

Proposed Enzymatic Steps: The biosynthesis is proposed to proceed via a condensation reaction that is likely reminiscent of an aldol (B89426) reaction, followed by cyclization and dehydration to form the aromatic furan ring. nih.govacs.org This is analogous to the biosynthesis of other signaling molecules like γ-butyrolactones (GBLs). nih.gov The key enzyme, MmfL, shows sequence similarity to butenolide synthases involved in GBL production. nih.gov The proposed pathway involves the condensation of DHAP with a β-ketoacyl thioester, followed by subsequent dehydration and dephosphorylation reactions to yield the final AHFCA product. nih.gov

The production of AHFCAs is directly linked to a three-gene operon, mmfLHP, located on the SCP1 plasmid in Streptomyces coelicolor. nih.govnih.gov Genetic experiments have confirmed the central role of this cluster in AHFCA biosynthesis.

Heterologous Expression: When the mmfLHP operon was expressed from a plasmid in S. coelicolor M512, a host strain that naturally lacks the SCP1 plasmid, it gained the ability to produce the full family of five different AHFCA molecules. nih.gov

Key Enzyme Identification: Further experiments demonstrated that expressing the mmfL gene alone was sufficient to induce the production of AHFCAs, confirming it as the pivotal enzyme in the pathway. This indicates that the host strain provides the necessary precursors (DHAP and various β-ketoacyl thioesters) from its primary metabolism. nih.gov

These findings highlight a clear strategy for producing hydroxyfuran carboxylic acids and their derivatives: by introducing the core biosynthetic gene(s) into a suitable microbial host.

| Gene | Proposed Function in AHFCA Biosynthesis | Organism |

| mmfL | Butenolide synthase-like enzyme; catalyzes the key condensation of DHAP and a β-ketoacyl thioester to form the furan ring. nih.gov | Streptomyces coelicolor |

| mmfH | Putative accessory enzyme in the AHFCA pathway. nih.gov | Streptomyces coelicolor |

| mmfP | Putative accessory enzyme in the AHFCA pathway. nih.gov | Streptomyces coelicolor |

Biotransformation and Metabolic Fates in Model Organisms (e.g., Microbial Degradation, Plant Studies)

Furan derivatives, including furan carboxylic acids, can be metabolized by various microorganisms. This biotransformation often serves as a detoxification mechanism, converting reactive furan aldehydes into less harmful acids, which can then be channeled into central metabolism. researchgate.netnih.gov

Studies on the degradation of related furan compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) in Gram-negative bacteria such as Cupriavidus basilensis provide a model for the potential metabolic fate of hydroxyfuran carboxylic acids. researchgate.netbohrium.com The established degradation pathways for these compounds converge on a common intermediate, 2-furoic acid. researchgate.netbohrium.com

The general aerobic degradation pathway proceeds as follows:

Oxidation: Furan aldehydes (e.g., furfural) are first oxidized to their corresponding carboxylic acids (e.g., 2-furoic acid). nih.gov This initial step reduces the compound's toxicity.

Activation: The resulting 2-furoic acid is activated to 2-furoyl-CoA.

Ring Cleavage: The furan ring of 2-furoyl-CoA is hydrolytically opened.

Metabolism: The resulting open-chain intermediate is further metabolized to 2-oxoglutarate, a key component of the citric acid cycle. researchgate.netbohrium.com

In some cases, the metabolism of xenobiotics containing a furan ring can proceed through oxidation and ring-opening to yield dicarboxylic acid derivatives. For example, the drug Prazosin, which contains a 2-substituted furan ring, is metabolized in vivo to a ring-opened carboxylic acid derivative as its most abundant metabolite. nih.gov This suggests that ring cleavage is a significant metabolic fate for furan compounds in biological systems. While specific studies on 4-Hydroxyfuran-3-carboxylic acid are limited, these established pathways for other furanics suggest it would likely be channeled into central metabolic pathways via activation, ring opening, and subsequent degradation.

Mechanistic Studies of Enzymatic Interactions (e.g., Enzyme Kinetics, Structural Biology of Binding, in vitro enzymatic studies)

The interaction of furan-containing molecules with enzymes is characterized by high specificity, governed by the precise three-dimensional structure of the enzyme's active site. While detailed mechanistic studies on enzymes that specifically bind 4-Hydroxyfuran-3-carboxylic acid are not widely available, research on enzymes that process other furan derivatives provides significant insight into these interactions.

A prime example is the furan aldehyde reductase YugJ from Bacillus subtilis, which has been characterized biochemically and structurally. This enzyme participates in cellular defense by converting toxic furan aldehydes into less toxic alcohols.

Enzyme Kinetics and Specificity:

Substrate Specificity: YugJ displays high substrate specificity toward 5-hydroxymethylfurfural (HMF), a common furan aldehyde.

Cofactor Dependence: The enzyme's catalytic activity is dependent on the presence of NADPH as a reducing equivalent and is enhanced by the divalent metal ion Ni²⁺.

Structural Biology of Binding:

Active Site: The active site is located in a cleft between these two domains, where the NADPH cofactor and the Ni²⁺ ion bind.

Mechanism of Binding: Structural analyses, including X-ray crystallography, have provided a snapshot of how the enzyme interacts with its cofactors. A nitrate (B79036) ion found near the nicotinamide (B372718) ring of NADP in the crystal structure offered valuable clues into the probable binding mode of the furan substrate. The binding of the NADP(H) cofactor is crucial and appears to induce conformational changes that are key to the enzyme's function.

These detailed studies on YugJ illustrate the fundamental principles of enzyme-furan interactions: specific substrate recognition within a well-defined active site, reliance on cofactors for catalysis, and precise structural arrangements that facilitate the chemical transformation.

Bio-Inspired Synthesis of 4-Hydroxyfuran-3-carboxylic Acid Analogues

The biosynthetic pathways that produce complex natural products in microorganisms serve as a powerful source of inspiration for designing novel and efficient chemical syntheses. This "bio-inspired" or "biomimetic" approach seeks to replicate nature's strategies in the laboratory.

One prominent example is the synthesis of the methylenomycin furan (MMF) signaling molecules, which are 2-alkyl-4-hydroxymethylfuran-3-carboxylic acid derivatives. acs.org Based on the proposed biosynthesis involving the condensation of DHAP and a β-keto thioester nih.gov, a laboratory synthesis was developed. This synthetic route features a domino reaction where a β-ketoester and dihydroxyacetone are catalyzed by scandium triflate to produce the 2,3,4-substituted furan core. acs.org The reaction sequence is believed to mimic the natural biosynthetic cascade of an aldol reaction, cyclization, and subsequent dehydration to form the aromatic ring. acs.org

Another example of bio-inspired synthesis involves the formation of complex heterodimers. The natural products citrifurans A and D are thought to arise in nature from the combination of two different precursor molecules, citrinin (B600267) and a furanone. Mimicking this proposed natural pathway, a laboratory synthesis was accomplished through a thermal [4+2] cycloaddition (Diels-Alder reaction) between the two precursors to generate the core structure of citrifuran A. This strategy effectively replicates a plausible biological dimerization event to construct a complex molecular architecture.

These examples demonstrate how understanding the logic of biosynthesis can lead to the development of elegant and powerful synthetic methods for creating furan-based analogues in the lab.

Applied Research and Material Science Contributions Excluding Human/clinical

Advanced Materials Development

Functional Materials with Furan-3-carboxylic Acid Scaffolds

Furan-3-carboxylic acid and its derivatives are valuable building blocks for creating functional materials with tailored properties. The rigid structure of the furan (B31954) ring can impart thermal stability and mechanical strength to polymers, while the carboxylic acid group provides a reactive site for polymerization and modification.

Research has demonstrated the synthesis of various furan-3-carboxamides from furan-3-carboxylic acid chloride. researchgate.netnih.gov These amides can serve as monomers for the production of polyamides or as functional additives in other polymer systems. The preparation of furan-3-carboxylic acid derivatives, such as those based on 2,5-dimethylfuran-3-carboxylic acid, has been explored for their utility in stabilizing organic materials, particularly plastics, against degradation. frontiersin.org

The integration of furan-based monomers, like 2,5-furandicarboxylic acid (FDCA), which shares structural motifs with 4-hydroxyfuran-3-carboxylic acid, into polyesters is a significant area of research. mdpi.com These bio-based polyesters are being investigated as sustainable alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com Enzymatic synthesis has been employed to produce furan-based copolymers, which have shown potential as biodegradable scaffolds for medical engineering due to their biocompatibility and adequate mechanical properties. mdpi.com

Table 1: Examples of Functional Materials Derived from Furan-3-Carboxylic Acid Scaffolds

| Material Class | Furan-3-Carboxylic Acid Derivative | Key Properties/Applications |

|---|---|---|

| Polyamides | Furan-3-carboxamides | Monomers for synthesis, potential for high-performance polymers. |

| Material Stabilizers | 2,5-dimethylfuran-3-carboxylic acid N-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-amide | Stabilization of plastics against degradation. frontiersin.org |

| Bio-based Polyesters | Poly(decamethylene furanoate)-co-(dilinoleic furanoate) | Biodegradable, suitable for tissue engineering scaffolds. mdpi.com |

| Antimicrobial Materials | Furan-3-carboxamides | Some derivatives exhibit significant in vitro antimicrobial activity. researchgate.netnih.gov |

Sensors and Probes Incorporating 4-Hydroxyfuran-3-carboxylic Acid Derivatives

While specific research on sensors incorporating 4-hydroxyfuran-3-carboxylic acid is limited, the broader class of furan-based compounds has been successfully used to develop fluorescent chemosensors. researchgate.netnih.gov These sensors are designed to detect various analytes, such as metal ions, through changes in their fluorescence properties. frontiersin.orgnih.gov The furan ring can act as part of a conjugated system in a fluorophore, and the introduction of specific functional groups allows for selective interaction with target molecules.

The general principle behind these fluorescent probes involves a receptor unit that selectively binds to the analyte and a signaling unit (fluorophore) that reports this binding event through a change in fluorescence intensity or wavelength. researchgate.net For instance, a furan-containing fluorescent sensor linked to a Schiff base has been developed for the "turn-on" detection of fluoride (B91410) ions in aqueous solutions. researchgate.net Another study detailed a furan-based probe with protected functional groups for the selective and non-toxic imaging of cancer cells. nih.gov

Although direct examples for 4-hydroxyfuran-3-carboxylic acid are not prevalent in the reviewed literature, its structure suggests potential for such applications. The hydroxyl and carboxylic acid groups could serve as binding sites for metal ions or other analytes. The furan ring itself could be part of a larger chromophoric system. Derivatives of other hydroxylated carboxylic acids, such as 7-hydroxycoumarin-3-carboxylic acid, are well-established fluorophores used in the construction of fluorescent molecular probes. nih.gov This suggests a promising avenue for future research into the development of sensors based on the 4-hydroxyfuran-3-carboxylic acid scaffold.

Table 2: Characteristics of Selected Furan-Based Fluorescent Probes

| Probe Name/Description | Target Analyte | Sensing Mechanism | Key Features |

|---|---|---|---|

| DCPEF (Furan-based probe) | Cancer Cells (in vitro/in vivo) | Selective accumulation and fluorescence | High fluorescence quantum yield (0.946), large Stokes shift (86 nm), low cytotoxicity. nih.gov |

| Furan and Julolidine-based Schiff base | Fluoride ions (F⁻) | "Turn-on" fluorescence enhancement | High selectivity in near-perfect aqueous solution, detection limit of 10.02 μM. researchgate.net |

| 2,5-diphenylfuran and di(2-picolyl)amine based sensor | Copper ions (Cu²⁺) | Fluorescence quenching | Forms a 1:1 complex with Cu²⁺ in aqueous DMSO. researchgate.net |

Integration of 4-Hydroxyfuran-3-carboxylic Acid in Sustainable Chemical Processes

The push towards a bio-based economy has highlighted the importance of platform chemicals derived from renewable biomass. mdpi.comresearchgate.net Furanic compounds, obtainable from C5 and C6 sugars, are central to this effort. mdpi.com 4-Hydroxyfuran-3-carboxylic acid, as a substituted furan, fits within this paradigm of bio-derived building blocks for a more sustainable chemical industry.

The conversion of biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) into a variety of valuable derivatives is a key strategy. nih.gov These transformations often involve oxidation and reduction reactions to create monomers with different functionalities suitable for polymer synthesis. nih.gov For example, the oxidation of HMF can yield 2,5-furandicarboxylic acid (FDCA), a monomer for bio-based polyesters. mdpi.com The synthesis of 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) from tetronic acid (a related 4-hydroxyfuranone) demonstrates the use of green chemistry principles, such as the use of natural deep eutectic solvents and microwave irradiation, to create complex molecules from furan-based starting materials. mdpi.com

The use of biocatalysts, such as whole microbial cells or isolated enzymes, is another cornerstone of sustainable chemical production. mdpi.com These biological systems can perform selective transformations of furanic compounds under mild conditions, reducing the need for harsh reagents and minimizing waste. mdpi.com While direct large-scale integration of 4-hydroxyfuran-3-carboxylic acid is an area for further development, the extensive research into related furanics provides a strong foundation and a clear pathway for its use in sustainable chemical processes.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Hydroxyfuran-3-carboxylic acid |

| 4-hydroxyfuran-2(5H)-one |

| 5-hydroxymethylfurfural (HMF) |

| 2,5-furandicarboxylic acid (FDCA) |

| Furan-3-carboxamide |

| Furan-3-carboxylic acid chloride |

| 2,5-dimethylfuran-3-carboxylic acid |

| Polyethylene terephthalate (PET) |

| Poly(decamethylene furanoate)-co-(dilinoleic furanoate) |

| 2,5-diphenylfuran |

| 7-hydroxycoumarin-3-carboxylic acid |

| Tetronic acid |

Future Directions and Emerging Research Avenues for 4 Hydroxyfuran 3 Carboxylic Acid

High-Throughput Experimentation and Automation in Synthesis and Reactivity Studies

The synthesis and derivatization of 4-Hydroxyfuran-3-carboxylic acid are prime candidates for the application of high-throughput experimentation (HTE) and automation. These technologies can dramatically accelerate the discovery of novel reaction pathways and the optimization of reaction conditions. By employing robotic platforms, researchers can rapidly screen a wide array of catalysts, solvents, and reaction parameters to identify optimal conditions for the synthesis of a library of 4-Hydroxyfuran-3-carboxylic acid derivatives. nih.govthermofisher.com

A key area for HTE application would be in the exploration of the Paal-Knorr furan (B31954) synthesis or other cyclization reactions to form the furan core with the desired substitution pattern. mdpi.com Automated systems could systematically vary the 1,4-dicarbonyl precursor and reaction conditions to maximize the yield and purity of 4-Hydroxyfuran-3-carboxylic acid. Furthermore, the reactivity of the hydroxyl and carboxylic acid moieties could be explored in parallel, utilizing automated liquid handlers to set up arrays of esterification, amidation, and etherification reactions.

Table 1: Hypothetical High-Throughput Screening for the Esterification of 4-Hydroxyfuran-3-carboxylic Acid

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ | Methanol | 60 | 12 | 85 |

| DCC | Dichloromethane | 25 | 6 | 92 |

| EDCI | Dichloromethane | 25 | 6 | 95 |

| PPh₃/DIAD | THF | 0-25 | 4 | 88 |

| No Catalyst | Methanol | 60 | 24 | 30 |

This table presents hypothetical data for illustrative purposes.

The data generated from such high-throughput screens would not only provide optimized synthetic routes but also offer valuable insights into the structure-activity relationships of the resulting derivatives.

Machine Learning and Artificial Intelligence for Predictive Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) into the chemical sciences offers a powerful tool for the predictive design of novel molecules with desired properties. nih.govacs.org For 4-Hydroxyfuran-3-carboxylic acid, ML models could be trained on data from HTE campaigns to predict the outcome of reactions, thus reducing the need for extensive experimental screening. digitaloceanspaces.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity, toxicity, and physicochemical properties of 4-Hydroxyfuran-3-carboxylic acid derivatives. acs.orgresearchgate.net By analyzing the structural features of a virtual library of compounds, these models can identify candidates with a high probability of exhibiting desired characteristics, such as inhibitory activity against a specific enzyme or favorable pharmacokinetic profiles. mdpi.com

Table 2: Predicted Properties of Virtual 4-Hydroxyfuran-3-carboxylic Acid Derivatives using a Hypothetical QSPR Model

| Derivative | Predicted IC₅₀ (µM) | Predicted LogP | Predicted Solubility (mg/L) |

| Methyl ester | 15.2 | 1.8 | 550 |

| Ethyl ester | 12.5 | 2.1 | 420 |

| Phenylamide | 5.8 | 3.5 | 150 |

| Benzyl ether | 8.1 | 3.9 | 110 |

| Acetyl ester | 20.7 | 1.5 | 680 |

This table presents hypothetical data for illustrative purposes.

Furthermore, generative AI models could be employed to design novel 4-Hydroxyfuran-3-carboxylic acid derivatives with optimized properties. These models, guided by the predictions of QSAR/QSPR models, can explore a vast chemical space to propose new structures that are likely to be active and possess drug-like qualities.

Interdisciplinary Research with Nanotechnology and Energy Sciences

The unique structural features of 4-Hydroxyfuran-3-carboxylic acid make it an attractive candidate for interdisciplinary research, particularly in the fields of nanotechnology and energy sciences. The ability of the carboxylic acid group to anchor the molecule to metal oxide surfaces, combined with the electronic properties of the furan ring, opens up possibilities for the development of novel nanomaterials. researchgate.netresearchgate.netrsc.org

In the realm of energy sciences, furan derivatives have shown promise as components of organic photovoltaic devices and as electrode materials in batteries. rsc.org The electron-rich nature of the furan ring in 4-Hydroxyfuran-3-carboxylic acid could be exploited in the design of new organic semiconductor materials. By polymerizing or co-polymerizing derivatives of 4-Hydroxyfuran-3-carboxylic acid, it may be possible to create materials with tailored electronic and optical properties for use in solar cells or light-emitting diodes.

Table 3: Potential Applications of 4-Hydroxyfuran-3-carboxylic Acid-Based Nanomaterials

| Application Area | Material Type | Potential Function |

| Solar Cells | Dye-sensitized solar cell sensitizer | Light harvesting and electron injection |

| Batteries | Organic cathode material | Charge storage |

| Nanomedicine | Drug-delivery vehicle | Targeted drug release |

| Catalysis | Catalyst support | Stabilization of metal nanoparticles |

| Sensors | Chemical sensor | Detection of specific analytes |

This table presents hypothetical applications for illustrative purposes.

The hydroxyl and carboxylic acid groups also provide handles for the functionalization of nanoparticles, allowing for the creation of hybrid materials with a range of potential applications, from targeted drug delivery to catalysis.

Development of Advanced Analytical Platforms for Real-Time Reaction Monitoring

To fully understand and control the synthesis and reactivity of 4-Hydroxyfuran-3-carboxylic acid, the development of advanced analytical platforms for real-time reaction monitoring is crucial. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction.

The implementation of flow chemistry coupled with real-time analytics would be particularly powerful. This approach allows for precise control over reaction parameters and the immediate detection of changes in the reaction mixture. For the synthesis of 4-Hydroxyfuran-3-carboxylic acid derivatives, a flow reactor system could be equipped with online HPLC or UPLC-MS to provide detailed information on reaction kinetics, impurity formation, and yield.

Table 4: Comparison of Analytical Techniques for Real-Time Monitoring of 4-Hydroxyfuran-3-carboxylic Acid Synthesis

| Analytical Technique | Information Provided | Advantages | Limitations |

| In-situ IR | Functional group changes | Non-invasive, fast | Overlapping peaks can be an issue |

| Raman Spectroscopy | Molecular vibrations | Good for aqueous solutions | Weak signal for some functional groups |

| NMR Spectroscopy | Detailed structural information | Highly specific | Lower sensitivity, expensive |

| Online HPLC/UPLC-MS | Separation and identification of components | High resolution and sensitivity | Invasive (requires sampling) |

This table provides a general comparison of analytical techniques.

The data obtained from these advanced analytical platforms would be invaluable for optimizing reaction conditions, elucidating reaction mechanisms, and ensuring the quality and reproducibility of the synthesis of 4-Hydroxyfuran-3-carboxylic acid and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.